1-(aminomethyl)-3,3-dimethyl-2H-inden-1-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

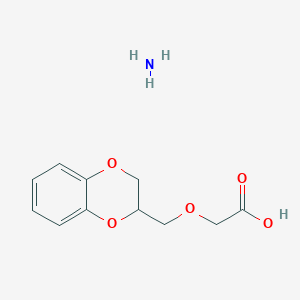

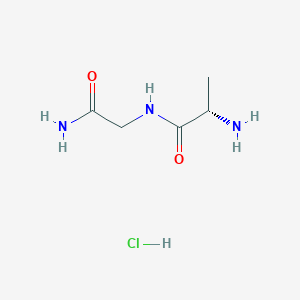

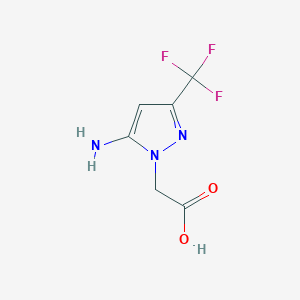

Aminomethyl groups are monovalent functional groups with the formula −CH2−NH2. They can be described as a methyl group substituted by an amino group . Aminomethyl groups are ubiquitous in natural products and are traditionally considered inert to substitution chemistry .

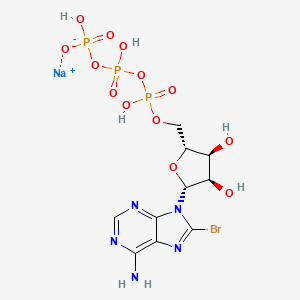

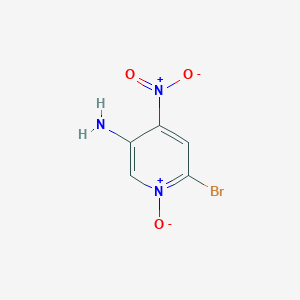

Molecular Structure Analysis

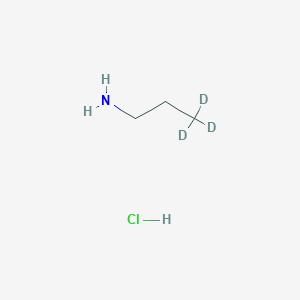

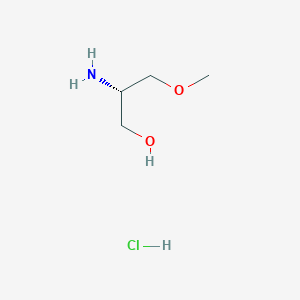

Amines are classified according to the number of carbon atoms bonded directly to the nitrogen atom. A primary (1°) amine has one alkyl (or aryl) group on the nitrogen atom, a secondary (2°) amine has two, and a tertiary (3°) amine has three .Chemical Reactions Analysis

Amines can react with acid chlorides to form amides . They can also undergo deamination chemistry, which can be harnessed as valuable C(sp3) synthons .Physical And Chemical Properties Analysis

The physical and chemical properties of amines can vary widely. For example, aminomethyl propanol is a white to off-white crystalline solid with a pKa1 of 3.7 and a pKa2 of 10.7. It is freely soluble in water and both basic and acidic aqueous solutions .Aplicaciones Científicas De Investigación

Self-Immolative Polymers

- Results : Development of polymers with precise control over degradation, useful in medicinal chemistry, analytical chemistry, and material science .

Aliphatic Deamination Chemistry

- Results : Advancement in the chemistry of typically unreactive aliphatic bonds, enabling late-stage modifications of bioactive scaffolds .

Bioconjugation for Therapeutics

- Results : Improved therapeutic modalities in oncology, with increased specificity and reduced side effects .

These applications highlight the versatility of such compounds in various scientific fields. The specific details of the methods and results would require access to detailed experimental data and peer-reviewed publications. For in-depth information, consulting scientific databases and literature on this compound is recommended.

Sensory Applications

- Results : Creation of sensors with high sensitivity and specificity, potentially outperforming common fluorescent probes .

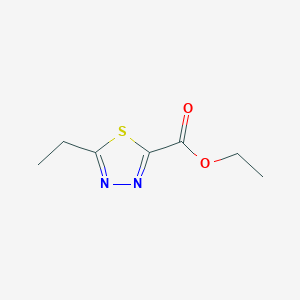

Synthetic Methodology

- Results : Expansion of the toolkit available for organic synthesis, enabling the creation of novel compounds .

Therapeutic Modality Development

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1-(aminomethyl)-3,3-dimethyl-2H-inden-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-11(2)7-12(14,8-13)10-6-4-3-5-9(10)11/h3-6,14H,7-8,13H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXFGMWONKYTQDY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

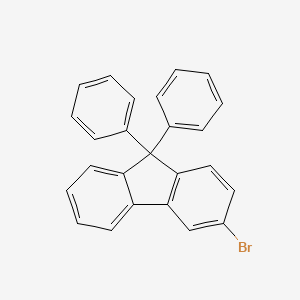

CC1(CC(C2=CC=CC=C21)(CN)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(aminomethyl)-3,3-dimethyl-2H-inden-1-ol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-ethoxy-1-((2'-(4-((5-methyl-2-oxo-1,3-dioxol-4-yl)methyl)-5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B1380629.png)

![1-Bromo-4-[(ethanesulfonyl)methyl]benzene](/img/structure/B1380632.png)

![N-[9-[(2R,3R,4R,5R)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-6-[(E)-dimethylaminomethylideneamino]purin-2-yl]-2-methylpropanamide](/img/structure/B1380636.png)